Cas no 1017125-26-6 (4-(4-ethylphenyl)butan-1-amine)

4-(4-Ethylphenyl)butan-1-amine is a phenylalkylamine derivative characterized by its aromatic ethyl-substituted phenyl group linked to a butylamine chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic moiety enhances stability, while the primary amine functionality allows for further derivatization, such as amide formation or reductive amination. The compound is particularly useful in the development of bioactive molecules, including potential CNS-active agents, due to its balanced lipophilicity and amine reactivity. High purity grades are available for research applications, ensuring reproducibility in synthetic pathways. Proper handling under inert conditions is recommended due to amine sensitivity.
4-(4-ethylphenyl)butan-1-amine structure
1017125-26-6 structure
商品名:4-(4-ethylphenyl)butan-1-amine
CAS番号:1017125-26-6
MF:C12H19N
メガワット:177.28596329689
CID:6175749
PubChem ID:23544228

4-(4-ethylphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-ethylphenyl)butan-1-amine
    • 1017125-26-6
    • (4-ETHYLBENZYL)PROPYLAMINE
    • DTXSID20634881
    • EN300-1841826
    • SCHEMBL8324178
    • CS-0286675
    • AKOS013465894
    • インチ: 1S/C12H19N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3
    • InChIKey: PKBHKWPEYQEKEK-UHFFFAOYSA-N
    • ほほえんだ: NCCCCC1C=CC(CC)=CC=1

計算された属性

  • せいみつぶんしりょう: 177.151749610g/mol
  • どういたいしつりょう: 177.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

4-(4-ethylphenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1841826-0.25g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
0.25g
$513.0 2023-09-19
Enamine
EN300-1841826-1g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
1g
$557.0 2023-09-19
Enamine
EN300-1841826-5g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
5g
$1614.0 2023-09-19
Enamine
EN300-1841826-0.5g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
0.5g
$535.0 2023-09-19
Enamine
EN300-1841826-10.0g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
10g
$5037.0 2023-05-27
Enamine
EN300-1841826-0.1g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
0.1g
$490.0 2023-09-19
Enamine
EN300-1841826-2.5g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
2.5g
$1089.0 2023-09-19
Enamine
EN300-1841826-0.05g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
0.05g
$468.0 2023-09-19
Enamine
EN300-1841826-1.0g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
1g
$1172.0 2023-05-27
Enamine
EN300-1841826-5.0g
4-(4-ethylphenyl)butan-1-amine
1017125-26-6
5g
$3396.0 2023-05-27

4-(4-ethylphenyl)butan-1-amine 関連文献

4-(4-ethylphenyl)butan-1-amineに関する追加情報

4-(4-Ethylphenyl)butan-1-amine: A Comprehensive Overview

4-(4-Ethylphenyl)butan-1-amine, also known by its CAS number 1017125-26-6, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of amines, specifically aromatic amines, and is characterized by its unique structure that combines an ethyl-substituted phenyl group with a butanamine backbone. The molecule's structure allows for a wide range of chemical reactivity, making it a valuable intermediate in organic synthesis and a key component in the development of advanced materials and pharmaceuticals.

The synthesis of 4-(4-Ethylphenyl)butan-1-amine typically involves multi-step processes, often starting from benzene derivatives. One common approach is the Friedel-Crafts alkylation to introduce the ethyl group onto the aromatic ring, followed by nucleophilic substitution or reduction reactions to form the amine functionality. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

One of the most notable applications of 4-(4-Ethylphenyl)butan-1-amine is in the field of materials science. Researchers have explored its use as a precursor for polyurethanes and other polymers, where its amine group facilitates cross-linking reactions. This has led to the development of high-performance materials with enhanced mechanical properties, thermal stability, and resistance to environmental degradation. For instance, studies published in 2023 highlight its role in creating lightweight composites for aerospace applications.

In the pharmaceutical industry, 4-(4-Ethylphenyl)butan-1-amine serves as an intermediate in the synthesis of bioactive compounds. Its ability to act as a nucleophile makes it ideal for forming amide bonds, which are crucial in peptide synthesis. Recent research has focused on its potential as a building block for drug delivery systems, particularly in the development of targeted therapies for cancer treatment. Scientists have demonstrated that derivatives of this compound can enhance drug solubility and bioavailability, making them promising candidates for future clinical trials.

The chemical properties of 4-(4-Ethylphenyl)butan-1-amine also make it valuable in industrial applications. Its reactivity towards electrophiles enables its use in the production of agrochemicals and specialty chemicals. For example, it has been employed as an intermediate in the synthesis of herbicides and fungicides, contributing to sustainable agricultural practices. Furthermore, its stability under various reaction conditions allows for its use in large-scale manufacturing processes without compromising product quality.

Recent studies have also explored the environmental impact of 4-(4-Ethylphenyl)butan-1-amine. Researchers have investigated its biodegradability and toxicity profiles, aiming to develop greener synthetic routes and disposal methods. Findings from 2023 indicate that under controlled conditions, this compound exhibits moderate biodegradability, suggesting that it can be safely integrated into eco-friendly chemical processes.

In conclusion, 4-(4-Ethylphenyl)butan-1-amine (CAS No. 1017125-26-6) is a multifaceted compound with significant potential across diverse industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as a key player in modern chemistry. As research continues to uncover new possibilities for this compound, its role in driving innovation and sustainability is expected to grow further.

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